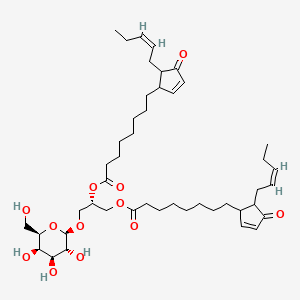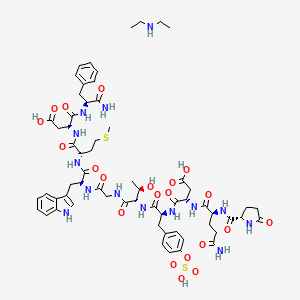
Ceruletide diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceruletide diethylamine is the diethylamine salt of ceruletide. It has a role as a gastrointestinal drug and a diagnostic agent. It contains a ceruletide.
Applications De Recherche Scientifique
Analgesic Properties and Pain Management
Ceruletide diethylamine, a potent cholecystokinin (CCK) agonist, has been recognized for its analgesic properties. Originally derived from the skin of a tropical frog, Ceruletide diethylamine has shown promising results in pain management. It reduces pain in microgram doses and has a clear and long-lasting analgesic effect when applied centrally. This compound's analgesic properties have been evaluated for various conditions such as cancer pain, burns, colic pains, and migraine. The research indicates that Ceruletide diethylamine, as a CCK agonist, might be an innovative intrathecal strategy for managing cancer-related pain (Keppel Hesselink, 2020).
Neuropsychiatric Applications
Ceruletide diethylamine has been linked to modulating dopaminergic activity in the brain, leading to considerations for its use in neuropsychiatric disease treatment. The substance's ability to interact with dopamine has prompted studies into its potential as a treatment for conditions where dopaminergic dysfunction is present. Additionally, its behavioral effects, such as inducing sedation and antagonizing nociception, offer avenues for further exploration in neuropsychiatric research (Kuroki, Etou, & Uchimura, 2006).
Diagnostic Applications in Medical Imaging
Ceruletide diethylamine has been used in promoting bowel opacification for computed tomography (CT) scanning. Its administration, particularly intramuscular, has shown effectiveness in opacifying the terminal ileum and right colon, providing a significant advantage in medical imaging for certain patient cases (Demas et al., 2005).
Gastrointestinal and Neurological Function
Studies have demonstrated Ceruletide diethylamine's utility in gastrointestinal functions and its potential in treating neurological conditions. For instance, its effectiveness in treating action tremors following a thalamic lesion has been documented. Moreover, the compound's impact on gastrointestinal radiology through gallbladder function assessment and its use in cholecystography underscore its multifaceted applications (Mano et al., 2004).
Applications in Treatment of Dyskinesia
Ceruletide diethylamine has been explored for its potential in treating tardive dyskinesia, a condition characterized by involuntary, repetitive body movements. The compound's ability to modulate the severity of dyskinesia offers promising insights for therapeutic interventions in this field (Nishikawa et al., 2004).
Propriétés
Numéro CAS |
71247-25-1 |
|---|---|
Formule moléculaire |
C62H84N14O21S2 |
Poids moléculaire |
1425.5 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C58H73N13O21S2.C4H11N/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30;1-3-5-4-2/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91);5H,3-4H2,1-2H3/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+;/m1./s1 |
Clé InChI |
FHDKSYKZXIFRKJ-CBCFNHQSSA-N |
SMILES isomérique |
CCNCC.C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CCNCC.CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
SMILES canonique |
CCNCC.CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Autres numéros CAS |
71247-25-1 |
Synonymes |
caerulein diethylamine ceruletide diethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



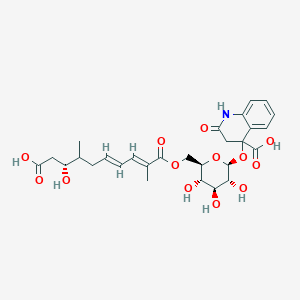
![(2R)-N-[(9S,15S,18R,21S,27S,30S,39R,48R,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4Z)-7-methylocta-2,4-dienoyl]amino]butanediamide](/img/structure/B1257917.png)
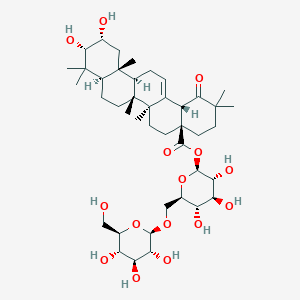
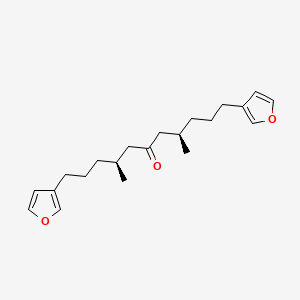
![[(1R,3R,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate](/img/structure/B1257922.png)
![6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1257925.png)

![N-(4-ethylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1257928.png)

![[(9R)-5,8,9-trihydroxy-5-methyl-9-[(9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]decyl] 2-bromoacetate](/img/structure/B1257930.png)

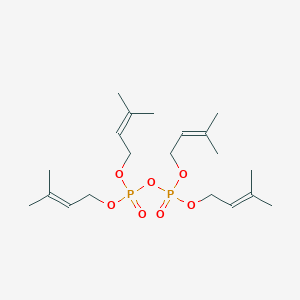
![7-(2-thienyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1257933.png)
